molecular formula C19H26N2O2 B13031142 cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole

cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole

Cat. No.: B13031142
M. Wt: 314.4 g/mol
InChI Key: VGPZJKVASNLIGN-JKSUJKDBSA-N
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Description

cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole is a chemical compound with the molecular formula C19H28N2O2 and a molecular weight of 316.438 g/mol . This compound is known for its unique structure, which includes a benzylamino group and a tert-butoxycarbonyl (boc) protecting group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole typically involves multiple steps. One common synthetic route starts with the preparation of endo-5-benzylaminooctahydrocyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester. This intermediate is then subjected to further reactions to obtain the final product . The reaction conditions often include the use of benzylamine and other reagents under controlled temperatures and pressures to ensure the desired stereochemistry and purity.

Chemical Reactions Analysis

cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The boc protecting group helps to stabilize the compound and prevent unwanted reactions during its use in various applications.

Comparison with Similar Compounds

cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

tert-butyl (3aS,6aS)-5-(benzylamino)-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C19H26N2O2/c1-19(2,3)23-18(22)21-12-15-9-17(10-16(15)13-21)20-11-14-7-5-4-6-8-14/h4-9,15-16,20H,10-13H2,1-3H3/t15-,16+/m0/s1

InChI Key

VGPZJKVASNLIGN-JKSUJKDBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(=C[C@H]2C1)NCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=CC2C1)NCC3=CC=CC=C3

Origin of Product

United States

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